Isohomoarbutin

Description

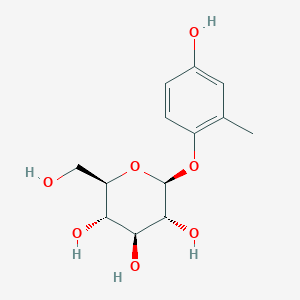

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKEYHCIIMZRR-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25162-30-5 | |

| Record name | Isohomoarbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Mechanism of Action of Isohomoarbutin on Tyrosinase Activity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for elucidating the mechanism of action of a tyrosinase inhibitor, using Isohomoarbutin as a focal point. As of the latest literature review, specific experimental data on the tyrosinase inhibitory activity and kinetic mechanism of this compound is not publicly available. The methodologies, data presentation formats, and mechanistic discussions provided herein are based on established protocols for characterizing related compounds, such as other arbutin derivatives.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin and hair. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.

Arbutin and its derivatives are well-known tyrosinase inhibitors. This compound, with the chemical formula C₁₃H₁₈O₇, is a distinct arbutin derivative found in plants like Pyrola elliptica.[1] While its effect on tyrosinase is of significant interest, its specific mechanism of action has not been detailed in the available scientific literature. This guide outlines the requisite experimental protocols and analytical methods to thoroughly characterize the inhibitory effects of this compound on tyrosinase activity.

Core Concepts in Tyrosinase Inhibition

The inhibition of tyrosinase can occur through various mechanisms, which are typically elucidated through kinetic studies.[2] The primary types of reversible inhibition are:

-

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding occurs regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Experimental Protocols

To determine the mechanism of action of this compound on tyrosinase, a series of in vitro enzymatic assays are required.

Mushroom Tyrosinase Activity Assay

Mushroom tyrosinase is frequently used as a model enzyme due to its commercial availability and high homology to the active site of mammalian tyrosinase.[3] The most common assay measures the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well microplate reader

-

Kojic acid (as a positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of this compound and kojic acid in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of mushroom tyrosinase solution to each well.

-

Add varying concentrations of this compound or the control inhibitor to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[3]

-

Initiate the enzymatic reaction by adding a fixed volume of the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at 475-492 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.[3]

-

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Calculation:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined from the resulting dose-response curve.

Enzyme Kinetic Studies

To determine the type of inhibition, the tyrosinase activity is measured at various concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

-

Perform the tyrosinase activity assay as described in section 3.1.

-

Use a range of L-DOPA concentrations while keeping the concentration of this compound constant.

-

Repeat this for several different fixed concentrations of this compound.

-

Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

Analysis of Lineweaver-Burk Plot:

-

Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged, Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

-

Mixed Inhibition: The lines will intersect at a point other than on the axes.

From these plots, the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) |

| This compound | To be determined |

| Kojic Acid (Control) | To be determined |

Table 2: Kinetic Parameters of Tyrosinase Inhibition by this compound

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) |

| 0 | To be determined | To be determined |

| Concentration 1 | To be determined | To be determined |

| Concentration 2 | To be determined | To be determined |

| Concentration 3 | To be determined | To be determined |

Table 3: Inhibition Constants for this compound

| Parameter | Value |

| Inhibition Type | To be determined |

| Kᵢ (µM) | To be determined |

Visualizations

Diagrams are essential for illustrating experimental workflows and theoretical concepts.

Caption: Experimental workflow for determining the mechanism of tyrosinase inhibition.

Caption: Signaling pathways for different types of enzyme inhibition.

Conclusion

While specific data on the interaction between this compound and tyrosinase is pending further research, this guide provides a robust framework for its investigation. By following the detailed experimental protocols for tyrosinase activity assays and enzyme kinetics, researchers can determine the IC₅₀ value, the type of inhibition, and the kinetic constants. This information is crucial for understanding the potential of this compound as a skin-lightening agent and for the development of novel therapeutics for hyperpigmentation disorders. The methodologies outlined are standard in the field and will yield the necessary data to fully characterize the mechanism of action of this compound on tyrosinase activity.

References

In-vitro biological activities of novel Isohomoarbutin derivatives

An In-Depth Technical Guide on the In-Vitro Biological Activities of Novel Isocoumarin Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "isohomoarbutin derivatives" did not yield sufficient specific data for a comprehensive technical guide. Therefore, this guide focuses on the closely related and well-documented class of isocoumarin derivatives , which exhibit a wide range of promising in-vitro biological activities.

Introduction

Isocoumarins are a class of natural and synthetic benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These scaffolds serve as privileged structures in the development of novel therapeutic agents. This guide provides a comprehensive overview of the in-vitro biological activities of novel isocoumarin derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of experimental workflows and a key signaling pathway implicated in their anticancer mechanism of action.

Data Presentation: In-Vitro Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various novel isocoumarin derivatives.

Table 1: Anticancer Activity of Isocoumarin Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Oryzaein A | A549 (Lung) | 8.8 | Doxorubicin | - |

| Oryzaein B | A549 (Lung) | 7.5 | Doxorubicin | - |

| Oryzaein C | A549 (Lung) | 2.8 | Doxorubicin | - |

| Oryzaein D | A549 (Lung) | 4.6 | Doxorubicin | - |

| Oryzaein A | HCT-116 (Colon) | 6.2 | Doxorubicin | - |

| Oryzaein B | HCT-116 (Colon) | 5.3 | Doxorubicin | - |

| Oryzaein C | HCT-116 (Colon) | 3.1 | Doxorubicin | - |

| Oryzaein D | HCT-116 (Colon) | 4.9 | Doxorubicin | - |

| Rhytidhymarin A (Compound 5) | SMMC7721 (Liver) | 0.338 | - | - |

| Rhytidhyster A (Compound 3) | HepG2 (Liver) | 11.46 | - | - |

| Coumarin-benzimidazole #32 | 14 cancer cell lines | Potent Activity | - | - |

| Coumarin-thiazolidine VIIb | MCF-7 (Breast) | 1.03 | LY294002 | - |

Note: '-' indicates data not available in the cited sources. The anticancer activity of Oryzaeins A-D was reported with IC50 values in the range of 2.8-8.8 µM against several human tumor cell lines[1]. Compound 5 (a rhytidhymarin) showed significant cytotoxicity against SMMC7721 cells with an IC50 value of 0.338 μM, and compound 3 (rhytidhyster A) showed cytotoxicity against HepG2 cells with an IC50 value of 11.46 μM[2]. A coumarin-benzimidazole derivative demonstrated potent anticancer activity in 14 different human cancer cell lines[3]. A coumarin-thiazolidine derivative (VIIb) exhibited remarkable cytotoxicity against MCF-7 cells with an IC50 of 1.03 µM[4].

Table 2: Antimicrobial Activity of Isocoumarin Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Dihydroisocoumarin (Compound 4) | S. aureus | 1.00 | Amikacin | - |

| Dihydroisocoumarin (Compound 4) | B. licheniformis | 0.8 | Amikacin | - |

| Dihydroisocoumarin (Compound 4) | Gram-negative strains | 5.3 | Amikacin | - |

| Dihydroisocoumarin (Compound 5) | Gram-positive strains | Moderate | Amikacin | - |

| Rhytidhymarin A (Compound 5) | MRSA | 6.25 | - | - |

| Coumarin-triazole 8b | E. faecalis | 12.5 | - | - |

| Coumarin-triazole 9h | E. faecalis | 25.0 | - | - |

| Coumarin-triazole 9k | E. faecalis | 25.0 | - | - |

Note: '-' indicates data not available in the cited sources. A chloro-dihydroisocoumarin derivative (compound 4) showed potent antimicrobial activities with MIC values between 0.8–5.3 μg/mL[4][5]. Rhytidhymarin A exhibited moderate antimicrobial activity against MRSA with a MIC value of 6.25 μg mL−1[2]. Certain coumarin-1,2,3-triazole conjugates showed significant antibacterial activity towards Enterococcus faecalis with MIC values ranging from 12.5–50 µg/mL[6].

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to evaluate the biological activities of isocoumarin derivatives.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isocoumarin derivatives in the appropriate solvent (e.g., DMSO) and then dilute with cell culture medium to the final desired concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down or by shaking the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: From a pure overnight culture of the test microorganism, pick at least 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[8] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into each well.[9] Add 100 µL of the isocoumarin derivative stock solution (at 2x the highest desired test concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[9][10] Discard the final 100 µL from the last well in the dilution series.

-

Inoculation: Add 100 µL of the prepared bacterial or fungal suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum size.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][11] This can be assessed visually or by using a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[12]

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the isocoumarin derivative solution (at various concentrations) to a fixed volume of the DPPH solution. For example, mix 0.5 mL of the sample with 3 mL of the DPPH working solution.[12]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol instead of the sample is also measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[13][14]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for In-Vitro Anticancer Activity (MTT Assay).

Caption: Workflow for Antimicrobial Activity (Broth Microdilution).

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival. Its overactivation is common in many cancers, making it a key target for anticancer drug development. Some coumarin derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[2][3][15]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Isocoumarins.

Conclusion

Novel isocoumarin derivatives represent a promising class of compounds with potent in-vitro anticancer, antimicrobial, and antioxidant activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. The elucidation of their mechanism of action, such as the inhibition of the PI3K/Akt/mTOR pathway, provides a rational basis for the design and synthesis of new, more effective therapeutic agents. Further investigation into the structure-activity relationships and in-vivo efficacy of these compounds is warranted to translate these promising in-vitro findings into clinical applications.

References

- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cgspace.cgiar.org [cgspace.cgiar.org]

- 12. mdpi.com [mdpi.com]

- 13. japer.in [japer.in]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Isohomoarbutin and the Melanogenesis Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary determinant of skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various pigmentary disorders, including hyperpigmentation. Consequently, the identification and characterization of melanogenesis inhibitors are of significant interest in dermatology and cosmetology. Isohomoarbutin, a hydroquinone glycoside found in plants of the Pyrola genus, has been noted for its potential skin-whitening properties. This technical guide provides a comprehensive overview of the putative role of this compound in the melanogenesis signaling pathway. Due to the limited direct research on this compound, this document draws upon the extensive knowledge of its close structural analog, arbutin, and other hydroquinone derivatives to infer its mechanism of action. This guide details the key molecular players in melanogenesis, presents quantitative data on the inhibitory effects of related compounds, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to Melanogenesis

Melanogenesis is the process of melanin synthesis that occurs within specialized organelles called melanosomes in melanocytes. The pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment).

The expression and activity of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT or TRP-2), are controlled by a complex signaling network. Key transcription factors, including the microphthalmia-associated transcription factor (MITF), play a central role in regulating the genes encoding these enzymes. The activation of MITF is modulated by upstream signaling cascades, most notably the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, which is stimulated by agonists like α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). Upon activation, PKA phosphorylates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, can also influence melanogenesis, often in an inhibitory manner.

This compound: Structure and Postulated Mechanism of Action

This compound, chemically known as 4-hydroxy-2-methylphenyl-β-D-glucopyranoside, is a naturally occurring hydroquinone derivative. Its structure is characterized by a hydroquinone core, a β-D-glucose moiety attached via a glycosidic bond, and a methyl group substituted on the aromatic ring.

Figure 1: Chemical structure of this compound.

Given the absence of direct experimental data on this compound's role in melanogenesis, its mechanism of action is hypothesized based on the well-established activities of arbutin (hydroquinone-β-D-glucopyranoside) and other hydroquinone derivatives. The primary proposed mechanism is the competitive inhibition of tyrosinase. The structural similarity of the hydroquinone moiety to L-tyrosine, the natural substrate of tyrosinase, allows this compound to bind to the active site of the enzyme, thereby preventing the catalysis of melanin synthesis.

The presence of the methyl group on the hydroquinone ring may influence its binding affinity and inhibitory potency. Structure-activity relationship studies of various hydroquinone derivatives have shown that substitutions on the aromatic ring can significantly alter their interaction with tyrosinase.

Quantitative Data on Related Melanogenesis Inhibitors

| Compound | Target | Assay Type | IC50 Value | Reference |

| Arbutin (β-arbutin) | Mushroom Tyrosinase | Enzyme Activity Assay | 0.5 mM | [1] |

| α-Arbutin | Murine Melanoma Tyrosinase | Enzyme Activity Assay | 0.48 mM | [1] |

| Deoxyarbutin | Mushroom Tyrosinase | Enzyme Activity Assay | More potent than hydroquinone and arbutin | [1] |

| Hydroquinone | Mushroom Tyrosinase | Enzyme Activity Assay | - | [2] |

| Kojic Acid | Mushroom Tyrosinase | Enzyme Activity Assay | 36.02 µM | [3] |

Table 1: Tyrosinase Inhibitory Activity of Arbutin and Other Compounds.

| Compound | Cell Line | Effect | Concentration | Inhibition (%) | Reference |

| Arbutin | Human Melanocytes | Melanin Synthesis Inhibition | 100 µg/ml | ~20% | [4] |

| α-Arbutin | Human Melanoma Cells (HMV-II) | Melanin Synthesis Inhibition | 0.5 mM | 24% | [5] |

| α-Arbutin | 3D Human Skin Model | Melanin Synthesis Inhibition | 250 µg | 60% | [5] |

Table 2: Cellular Effects of Arbutin Derivatives on Melanin Production.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of melanogenesis inhibitors.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.

-

Reagents and Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in phosphate buffer.

-

In a 96-well plate, add 20 µL of the tyrosinase solution to each well.

-

Add 20 µL of the test compound or control at different concentrations to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Figure 2: Workflow for the in vitro tyrosinase activity assay.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes or melanoma cells after treatment with a test compound.

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells or normal human epidermal melanocytes in appropriate media.

-

Seed the cells in a 6-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).

-

-

Melanin Extraction and Quantification:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Centrifuge the lysate to pellet any insoluble material.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Create a standard curve using synthetic melanin.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content.

-

The melanin content is expressed as µg of melanin per mg of protein.

-

Western Blot Analysis of Melanogenic Proteins

This technique is used to determine the effect of a test compound on the expression levels of key proteins in the melanogenesis pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in the melanin content assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, phospho-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Points of Intervention

The following diagram illustrates the core melanogenesis signaling pathway and the potential points of intervention for this compound, based on the known mechanisms of arbutin and other hydroquinone derivatives.

Figure 3: The melanogenesis signaling pathway and potential inhibitory points of this compound.

Conclusion

This compound, a structural analog of the well-known skin-lightening agent arbutin, holds promise as a modulator of melanogenesis. Based on the extensive research on related hydroquinone derivatives, its primary mechanism of action is likely the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Furthermore, it may also influence the expression of key melanogenic proteins by modulating upstream signaling pathways, potentially involving the downregulation of MITF.

While direct experimental evidence for this compound's efficacy and precise molecular interactions is currently lacking, this technical guide provides a solid foundation for future research. The detailed experimental protocols and the elucidated signaling pathways offer a clear roadmap for scientists and drug development professionals to systematically investigate the potential of this compound as a novel agent for the management of hyperpigmentation disorders. Further studies are warranted to quantify its tyrosinase inhibitory activity, assess its effects on melanin production in cellular and tissue models, and elucidate its precise impact on the intricate signaling network governing melanogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties and characterization of Isohomoarbutin

An In-depth Technical Guide to Isohomoarbutin: Physicochemical Properties, Characterization, and Biological Activity

Introduction

This compound, also known as 4-hydroxy-2-methylphenyl β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] It can be isolated from various plant sources, including the whole herbs of Pyrola rotundifolia and Chimaphila umbellata.[1][3][4] Structurally, it is a derivative of hydroquinone. In the cosmetics industry, this compound is primarily recognized for its application as a skin-lightening agent, attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[5][6] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization methods, and known biological mechanisms for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline powder that is soluble in water and ethanol.[7] Its key physicochemical properties are summarized in the table below, providing essential data for formulation, analysis, and quality control.

| Property | Value | Source |

| CAS Number | 25162-30-5 | [1][7] |

| Molecular Formula | C₁₃H₁₈O₇ | [1][5][7] |

| Molecular Weight | 286.28 g/mol | [1][2][5] |

| Appearance | White Crystalline Powder | [5][7] |

| Melting Point | 175-176 °C | [1][7] |

| Boiling Point (Predicted) | 560.4 ± 50.0 °C | [1][5][7] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [1][5][7] |

| pKa (Predicted) | 10.25 ± 0.20 | [1][7] |

| Solubility | Soluble in water and ethanol | [7] |

| Storage Condition | 2-8℃ | [7] |

Characterization and Experimental Protocols

The identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key analytical experiments.

Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation, identification, and quantification of this compound in various matrices, including raw materials, cosmetic formulations, and biological samples.[8][9]

Objective: To quantify the purity of an this compound sample.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Orthophosphoric acid or Formic acid (for pH adjustment)

-

This compound reference standard

Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., 50:50 water:methanol) to a known concentration (e.g., 1 mg/mL).

-

Prepare a series of standard solutions of the reference standard for calibration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often used for complex samples, while an isocratic elution can be used for purity assessment.[8][10]

-

Solvent A: Water with 0.1% orthophosphoric acid

-

Solvent B: Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by UV scan of this compound (phenolic compounds typically absorb around 280 nm).

-

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time with the reference standard.

-

Calculate the concentration or purity based on the peak area relative to the calibration curve constructed from the standard solutions.

-

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound's identity.[11][12][13]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Protocol:

-

Dissolve 5-10 mg of the purified this compound sample in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the proton and carbon framework of the molecule, including the sugar moiety and the substituted aromatic ring.

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film).

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl groups), C-H (aromatic and aliphatic), C=C (aromatic ring), and C-O (ether and alcohol) bonds.

-

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like LC (LC-MS).

-

Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight (286.28 g/mol ).[2][5] Analyze fragmentation patterns for further structural confirmation.

-

Biological Activity and Signaling Pathways

The primary biological activity of this compound relevant to its commercial use is the inhibition of melanogenesis.[7] It may also possess antioxidant properties, a common feature of phenolic compounds.

Inhibition of Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[14][15][16] this compound and its structural relatives act as competitive inhibitors of tyrosinase, binding to the enzyme's active site but not undergoing a reaction, thereby preventing the natural substrate from binding and reducing melanin production.[6]

Potential Antioxidant Signaling Pathway (Nrf2/ARE)

Phenolic compounds are well-known for their antioxidant activities, which can be exerted through direct radical scavenging or by upregulating endogenous antioxidant systems.[17][18] A key pathway for cellular defense against oxidative stress is the Nrf2/ARE pathway. While direct evidence for this compound is still emerging, it is plausible that it could activate this pathway, similar to other bioactive phenols.

Activation involves the release of the transcription factor Nrf2, its translocation to the nucleus, and binding to the Antioxidant Response Element (ARE), which drives the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and Catalase.

Conclusion

This compound is a well-characterized phenolic glycoside with established physicochemical properties and significant biological activity, particularly as a tyrosinase inhibitor for cosmetic applications. The analytical protocols detailed in this guide, including HPLC and various spectroscopic methods, provide a robust framework for its quality control and further research. While its primary mechanism of action in skin lightening is understood, further investigation into its potential antioxidant activities and other pharmacological effects could reveal new therapeutic applications for this versatile natural compound.

References

- 1. This compound | 25162-30-5 [m.chemicalbook.com]

- 2. This compound | C13H18O7 | CID 5318573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Isolation of this compound from Chimaphila umbellata (L.) Barton] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lehigh.edu [lehigh.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for Oxidative Pathways in the Pathogenesis of PD: Are Antioxidants Candidate Drugs to Ameliorate Disease Progression? [mdpi.com]

An In-depth Technical Guide to Isohomoarbutin: CAS Number, Spectroscopic Data, and Role in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isohomoarbutin, a hydroquinone glucoside of significant interest in the fields of dermatology and cosmetology. This document details its chemical identity, including its CAS registry number, and presents a summary of its spectroscopic data. Furthermore, it elucidates the mechanism of action of this compound as a tyrosinase inhibitor within the melanogenesis signaling pathway, offering a valuable resource for researchers and professionals engaged in the development of novel skincare agents and therapies for hyperpigmentation disorders.

Chemical Identification

This compound , also known by its IUPAC name (2-methyl-4-(β-D-glucopyranosyloxy)phenol), is a naturally occurring compound that has garnered attention for its skin-lightening properties.

| Identifier | Value |

| CAS Number | 25162-30-5[1] |

| Molecular Formula | C₁₃H₁₈O₇ |

| Molecular Weight | 286.28 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the glucose moiety are expected. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the anomeric carbon of the glucose unit will also be in a characteristic downfield region for glycosides. The protons of the methyl group will appear as a singlet in the upfield region. The remaining glucose protons will exhibit complex multiplets in the region of δ 3.0-5.0 ppm.

The ¹³C NMR spectrum will show 13 distinct carbon signals, corresponding to each carbon atom in the this compound molecule. The aromatic carbons will resonate in the δ 110-160 ppm range. The anomeric carbon of the glucose moiety will have a characteristic chemical shift around δ 100-105 ppm. The carbon of the methyl group will appear at the most upfield position. The remaining six carbons of the glucose unit will be found in the δ 60-80 ppm region.

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters such as the number of scans, relaxation delay, and acquisition time should be optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

2D NMR Experiments (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 287.29 or the sodium adduct [M+Na]⁺ at m/z 309.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₃H₁₈O₇). Fragmentation patterns in tandem MS (MS/MS) experiments would likely show the loss of the glucose moiety (162.14 g/mol ), resulting in a fragment ion corresponding to the aglycone part of the molecule.

A general protocol for acquiring the mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For positive mode, the formation of [M+H]⁺ and [M+Na]⁺ adducts is expected. For negative mode, the [M-H]⁻ ion would be observed.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Mechanism of Action: Inhibition of Melanogenesis

This compound's primary biological activity of interest is its ability to inhibit melanogenesis, the process of melanin production in the skin. This effect is primarily achieved through the inhibition of tyrosinase, the key and rate-limiting enzyme in this pathway.

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling cascade initiated by external stimuli such as UV radiation. This leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression. MITF upregulates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Tyrosinase catalyzes the first two critical steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of enzymatic and non-enzymatic reactions.

This compound as a Tyrosinase Inhibitor

This compound acts as a competitive inhibitor of tyrosinase. Its hydroquinone structure allows it to bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine. By occupying the active site, this compound prevents the catalytic activity of tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis. This leads to a reduction in melanin production and a consequent lightening of the skin.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the simplified melanogenesis signaling pathway and the point of inhibition by this compound.

Caption: Simplified melanogenesis pathway and this compound's inhibitory action.

Conclusion

This compound is a well-characterized molecule with a confirmed CAS number and predictable spectroscopic features. Its primary mechanism of action as a competitive tyrosinase inhibitor makes it a compound of high interest for applications in dermatology and cosmetics aimed at treating hyperpigmentation and promoting skin lightening. This technical guide provides foundational information for researchers and professionals to further explore the potential of this compound in the development of innovative and effective skincare solutions. Further research into its clinical efficacy, safety profile, and formulation optimization will be crucial for its successful translation into commercial products.

References

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Isohomoarbutin and its structurally and functionally related analogs. The primary focus is on their role as tyrosinase inhibitors for applications in dermatology and cosmetology, specifically for addressing hyperpigmentation. This document synthesizes available data on the mechanism of action, quantitative efficacy, and relevant experimental methodologies. It also highlights the current gaps in the scientific literature, particularly concerning this compound, to guide future research endeavors.

Introduction: The Challenge of Hyperpigmentation

Melanin, the primary pigment in human skin, is produced through a complex biochemical process known as melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, its overproduction or irregular distribution leads to hyperpigmentary disorders such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation. The key rate-limiting enzyme in this pathway is tyrosinase (EC 1.14.18.1). Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening and depigmenting agents[1].

Hydroquinone has long been a benchmark for treating hyperpigmentation, but concerns over its safety profile have spurred the search for safer and more effective alternatives. This has led to significant interest in hydroquinone glycosides, a class of compounds where a sugar molecule is attached to a hydroquinone backbone. This modification often improves stability and reduces cytotoxicity.

This compound , chemically known as 4-hydroxy-2-methylphenyl β-D-glucopyranoside, is a hydroquinone glycoside and an isomer of homoarbutin. It is structurally similar to arbutin (hydroquinone-O-β-D-glucopyranoside), a well-known tyrosinase inhibitor found in nature. Despite its commercial use in cosmetic formulations, there is a notable scarcity of peer-reviewed scientific literature detailing its specific biological efficacy and inhibitory potency. This review aims to consolidate the existing knowledge on the overarching mechanism of action shared by these compounds, provide detailed quantitative data on well-researched analogs, and present standardized protocols to facilitate further investigation into this compound itself.

Chemical Properties and Synthesis of this compound

Chemical Identity

-

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol[2]

-

CAS Number: 25162-30-5[2]

-

Molecular Formula: C₁₃H₁₈O₇[2]

-

Molecular Weight: 286.28 g/mol [2]

This compound is a glycoside derivative of 2-methylhydroquinone. The presence of the methyl group on the phenolic ring distinguishes it from the more common β-arbutin.

Plausible Synthesis Route

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be inferred from established glycosylation methods for similar phenolic compounds. The synthesis would involve the glycosylation of 2-methylhydroquinone[3][4]. A common method is the Koenigs-Knorr reaction, which involves:

-

Protection of the Glucose Hydroxyl Groups: The hydroxyl groups of a glucose derivative (e.g., D-glucose) are protected, typically by acetylation, to form a stable intermediate like pentaacetyl-β-D-glucose.

-

Activation: The anomeric carbon (C1) of the protected glucose is activated, usually by converting the acetyl group to a bromide using HBr, to form acetobromoglucose.

-

Glycosylation: The aglycone, 2-methylhydroquinone, is reacted with the activated sugar (acetobromoglucose) in the presence of a promoter (e.g., a silver or mercury salt) to form the glycosidic bond.

-

Deprotection: The protecting acetyl groups are removed from the sugar moiety under basic conditions (e.g., using sodium methoxide in methanol via Zemplén deacetylation) to yield the final product, this compound.

Alternatively, enzymatic synthesis using glycosyltransferases or amylosucrase, which has been successfully employed for producing α-arbutin from hydroquinone and sucrose, represents a greener and more regioselective approach that could be adapted for this compound[5].

Mechanism of Action: Inhibition of Melanogenesis

The depigmenting effect of this compound and its analogs is primarily attributed to their ability to interfere with the melanogenesis pathway at the enzymatic level.

The Melanogenesis Signaling Pathway

Melanin synthesis is a highly regulated process initiated by external stimuli, most notably UV radiation. The canonical signaling pathway involves the following key steps[6][7]:

-

Receptor Activation: UV exposure stimulates keratinocytes to produce signaling molecules like α-melanocyte-stimulating hormone (α-MSH).

-

cAMP Pathway: α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating adenylyl cyclase and increasing intracellular levels of cyclic adenosine monophosphate (cAMP).

-

PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.

-

Expression of Melanogenic Enzymes: MITF promotes the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).

These enzymes are then trafficked to melanosomes, the specialized organelles where melanin synthesis occurs.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H18O7 | CID 5318573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo [agris.fao.org]

Preliminary Toxicological Screening of Isohomoarbutin in Cell Lines: An In-depth Technical Guide

Disclaimer: As of the latest literature review, no direct toxicological studies on Isohomoarbutin in cell lines have been published. This guide will, therefore, leverage the available data on its close structural isomer, Arbutin , to provide a comprehensive framework for the preliminary toxicological screening of this compound. The methodologies and potential outcomes discussed are based on established toxicological assays and the known biological activities of Arbutin. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a hydroquinone glycoside, is a promising compound with potential applications in the pharmaceutical and cosmetic industries. A critical step in the preclinical development of any new chemical entity is the assessment of its toxicological profile. In vitro cell-based assays provide a rapid and cost-effective initial screening to evaluate potential cytotoxicity, genotoxicity, and the underlying mechanisms of cell death. This guide outlines the core experimental protocols and data presentation for a preliminary toxicological assessment of this compound, using Arbutin as a proxy.

Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves determining its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a substance that inhibits a biological process by 50%.

Data Presentation: IC50 Values of Arbutin in Various Cell Lines

The cytotoxic effects of Arbutin have been evaluated in several cell lines, with IC50 values varying depending on the cell type and exposure duration. A summary of these findings is presented below.

| Cell Line | Cell Type | Compound | Exposure Time | IC50 Value |

| SKOV3 | Human Ovarian Cancer | Arbutin | 48 hours | 68.94 mM |

| B16 | Murine Melanoma | Acetylated Arbutin | 72 hours | ~3.85 mM |

| TCCSUP | Human Bladder Cancer | Arbutin | Not Specified | Not Specified (inhibition observed) |

| MG-63 | Human Osteosarcoma | Arbutin | Not Specified | Dose-dependent inhibition |

| SW1353 | Human Osteosarcoma | Arbutin | Not Specified | Dose-dependent inhibition |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound (or Arbutin as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic compounds can eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Arbutin-Induced Apoptosis

Studies have shown that Arbutin can induce apoptosis in various cancer cell lines.

| Cell Line | Compound | Concentration | Treatment Time | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| B16 Murine Melanoma | Arbutin | 5.4 mM | 24 hours | 19.3 | Not specified |

| B16 Murine Melanoma | Acetylated Arbutin | 5.4 mM | 24 hours | 23.7 | Not specified |

| LNCaP (Prostate Cancer) | Arbutin | 1000 µM | Not specified | Dose-dependent increase | Dose-dependent increase |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used as a marker for cells that have lost membrane integrity.

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis/Necrosis Quadrant Analysis

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Data Presentation: Arbutin-Induced Genotoxicity

Experimental Protocol: Alkaline Comet Assay

The alkaline Comet assay is used to detect single-strand DNA breaks and alkali-labile sites.

Materials:

-

Microscope slides

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

-

Cell Embedding: Mix treated cells with 0.5% LMPA and layer onto the pre-coated slides.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment using specialized software.

Comet Assay Workflow

Caption: Key steps in the Comet assay for genotoxicity assessment.

Signaling Pathways in Arbutin-Induced Apoptosis

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. Studies on Arbutin suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway and the modulation of the AKT/mTOR signaling pathway.

Mitochondrial Apoptosis Pathway

Arbutin has been shown to induce apoptosis through the mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.[2] This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death. The tumor suppressor protein p53 is also implicated in this pathway.[1]

Arbutin-Induced Mitochondrial Apoptosis Pathway

Caption: Proposed mitochondrial pathway of Arbutin-induced apoptosis.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Arbutin has been reported to inactivate this pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Inhibition of AKT/mTOR Pathway by Arbutin

Caption: Arbutin's inhibitory effect on the AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary toxicological screening of this compound, using data from its isomer, Arbutin, as a reference. The outlined experimental protocols for cytotoxicity, apoptosis, and genotoxicity assessment, along with the data presentation formats and visualizations of key signaling pathways, offer a robust framework for researchers in the field of drug development. Further studies are warranted to directly assess the toxicological profile of this compound and to elucidate its precise mechanisms of action.

References

- 1. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 2. The Effect of Arbutin on The Expression of Tumor Suppressor P53, BAX/BCL-2 Ratio and Oxidative Stress Induced by Tert-Butyl Hydroperoxide in Fibroblast and LNcap Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arbutin suppresses osteosarcoma progression via miR‐338‐3p/MTHFD1L and inactivation of the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Isohomoarbutin

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Isohomoarbutin. This compound, a derivative of hydroquinone, is a compound of interest in pharmaceutical and cosmetic research. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, precise, and reliable analytical procedure suitable for routine quality control and research applications. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. This method employs a reversed-phase chromatographic approach, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is achieved using a UV-Vis spectrophotometric detector set at the maximum absorbance wavelength of this compound, allowing for its accurate quantification based on the peak area.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Vortex mixer.

-

Filtration assembly with 0.45 µm and 0.22 µm membrane filters.

2.2 Reagents and Materials

-

This compound reference standard (>98% purity).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Acetic Acid (Glacial, HPLC grade).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Syringe filters (0.22 µm, PTFE or Nylon).

-

Volumetric flasks, pipettes, and autosampler vials.

Experimental Protocols

3.1 Preparation of Mobile Phase Prepare a mobile phase consisting of Methanol and Water (containing 0.1% v/v Acetic Acid) in a 60:40 v/v ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use. The addition of acetic acid helps to improve the peak shape of phenolic compounds like this compound.[1][2]

3.2 Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3.3 Sample Preparation (Example: Cosmetic Cream)

-

Accurately weigh 1.0 g of the cosmetic cream containing this compound into a 50 mL centrifuge tube.

-

Add 20 mL of the mobile phase as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Sonicate for 20 minutes to facilitate the extraction of the analyte from the matrix.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

3.4 HPLC-UV Chromatographic Conditions The following conditions are recommended as a starting point. Optimization may be required based on the specific system and sample matrix.

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water (with 0.1% Acetic Acid) (60:40, v/v)[3] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection | 225 nm[3] or 289 nm[5] (Verify λmax of this compound) |

| Run Time | Approximately 10 minutes |

Method Validation

The developed analytical method must be validated as per ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][6]

4.1 Specificity Specificity is assessed by analyzing a blank sample matrix (e.g., cream base without this compound) to ensure that no endogenous components interfere with the analyte peak at the retention time of this compound.

4.2 Linearity and Range Linearity is determined by injecting the working standard solutions (5-100 µg/mL) in triplicate. A calibration curve is plotted by correlating the peak area with the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

4.3 Accuracy Accuracy is evaluated by performing recovery studies. A known amount of this compound standard is spiked into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[5]

4.4 Precision

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day.

-

Intermediate Precision (Inter-day Precision): The repeatability assay is performed on two different days by different analysts to assess the method's reproducibility. The precision is expressed as the Relative Standard Deviation (%RSD).[7]

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7] This can be achieved by injecting serially diluted solutions of known concentrations.

Data Presentation

The validation data are summarized in the tables below.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 5 | 110540 |

| 10 | 221350 |

| 25 | 552890 |

| 50 | 1106100 |

| 75 | 1658500 |

| 100 | 2211400 |

| Linear Regression | y = 22105x - 450 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |

|---|---|---|---|---|

| 80% | 40 | 39.85 | 99.63 | 0.85 |

| 100% | 50 | 50.41 | 100.82 | 0.62 |

| 120% | 60 | 59.72 | 99.53 | 0.77 |

Table 3: Precision Data

| Parameter | % RSD (n=6) | Acceptance Criteria |

|---|---|---|

| Repeatability (Intra-day) | 0.98 | ≤ 2% |

| Intermediate Precision (Inter-day) | 1.15 | ≤ 2% |

Table 4: System Suitability and Sensitivity

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Theoretical Plates | > 5000 | > 2000 |

| Tailing Factor | 1.1 | ≤ 2.0 |

| LOD | 0.5 µg/mL | - |

| LOQ | 1.5 µg/mL | - |

Visualized Workflow

The logical workflow for the HPLC-UV method development and validation is illustrated below.

Caption: Workflow for this compound analysis by HPLC-UV.

References

- 1. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. ijsdr.org [ijsdr.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Isohomoarbutin's Tyrosinase Inhibition in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction